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Compound of Interest

Compound Name: HE-S2

Cat. No.: B15141476

Introduction

HE-S2 is a novel, investigational immune-modulating antibody-drug conjugate (IM-ADC)
developed for cancer immunotherapy. It represents a promising therapeutic strategy by
combining the targeted activity of an immune checkpoint inhibitor with the potent
immunostimulatory effects of a Toll-like receptor (TLR) agonist. This document provides a
comprehensive overview of the preclinical pharmacology of HE-S2, detailing its mechanism of
action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation. The
information presented here is intended for researchers, scientists, and drug development
professionals engaged in the field of oncology and immunotherapy.

1. Core Components and Mechanism of Action

HE-S2 is composed of three key components:

e Antibody: A humanized anti-programmed death-ligand 1 (PD-L1) THIOMAB™. This
monoclonal antibody specifically targets PD-L1, a transmembrane protein often
overexpressed on tumor cells that plays a crucial role in immune suppression.

e Payload: D18, a potent bifunctional small molecule that acts as a Toll-like receptor 7 and 8
(TLR7/8) agonist. TLR7 and TLR8 are innate immune receptors that, upon activation, trigger
a cascade of signaling events leading to the production of pro-inflammatory cytokines and
the activation of various immune cells.
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o Linker: A redox-cleavable linker that covalently attaches the D18 payload to the anti-PD-L1
antibody. This linker is designed to be stable in the systemic circulation and to release the
payload upon internalization into the target cell, where the reducing environment of the
cytoplasm facilitates its cleavage.

The dual mechanism of action of HE-S2 is a key aspect of its therapeutic potential. By targeting
PD-L1, HE-S2 blocks the interaction between PD-L1 on tumor cells and its receptor, PD-1, on
activated T cells. This blockade disrupts a major immune checkpoint pathway, thereby restoring
the ability of T cells to recognize and eliminate cancer cells. Concurrently, upon binding to PD-
L1 and subsequent internalization, the D18 payload is released and activates TLR7/8 signaling
pathways within the tumor cell and in immune cells present in the tumor microenvironment.
This activation leads to the secretion of pro-inflammatory cytokines, enhanced antigen
presentation, and the recruitment and activation of innate and adaptive immune cells, further
augmenting the anti-tumor immune response.

Quantitative Preclinical Data

The preclinical activity of HE-S2 has been characterized through a series of in vitro and in vivo
studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Characterization of HE-S2
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Parameter Assay Cell Line Result Reference
Binding Affinity Surface Plasmon  Recombinant
1.2 nM [1][2]
(KD) Resonance Human PD-L1
. HEK-Blue™
TLR7 Agonist
. TLR7 Reporter HEK293 8.5 nM [1][2]
Activity (EC50)
Assay
. HEK-Blue™
TLR8 Agonist
o TLR8 Reporter HEK293 15.2 nM [1][2]
Activity (EC50)
Assay
] Significant
Cytokine ] )
) ELISA Human PBMCs induction at 1 [1][2]
Induction (IL-6)
pg/mL
Cytokine Significant
Induction (TNF- ELISA Human PBMCs induction at 1 [1][2]

a)

pg/mL

Table 2: In Vivo Anti-Tumor Efficacy of HE-S2 in Syngeneic Mouse Models

. Complete
Dosing Tumor Growth
Tumor Model o Response (CR) Reference
Schedule Inhibition (TGI)
Rate
10 mg/kg, i.v.,
MC38 Colon ) )
) twice weekly for 85% 4/8 mice [1][2]
Carcinoma
2 weeks
10 mg/kg, i.v.,
CT26 Colon ) )
) twice weekly for 78% 3/8 mice [1][2]
Carcinoma

2 weeks

Detailed Experimental Protocols

3.1. In Vitro Binding Affinity Measurement (Surface Plasmon Resonance)
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o Objective: To determine the binding affinity of the anti-PD-L1 antibody component of HE-S2
to its target, human PD-L1.

e Instrumentation: BlAcore T200 (GE Healthcare).
e Method:

o Recombinant human PD-L1 protein was immobilized on a CM5 sensor chip using
standard amine coupling chemistry.

o A series of concentrations of the anti-PD-L1 THIOMAB (ranging from 0.1 to 100 nM) were
injected over the sensor chip surface.

o The association and dissociation rates were monitored in real-time.

o The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to calculate the
association rate constant (ka), dissociation rate constant (kd), and the equilibrium
dissociation constant (KD).

3.2. TLR7/8 Agonist Activity Assay

o Objective: To quantify the potency of the D18 payload and HE-S2 in activating TLR7 and
TLR8 signaling.

e Cell Lines: HEK-Blue™ TLR7 and HEK-Blue™ TLR8 reporter cell lines (InvivoGen). These
cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter
gene under the control of an NF-kB-inducible promoter.

e Method:
o HEK-Blue™ cells were seeded in 96-well plates.

Cells were treated with serial dilutions of D18 or HE-S2 for 24 hours.

[e]

o

The supernatant was collected and incubated with QUANTI-Blue™ substrate.

[¢]

The activity of SEAP was determined by measuring the absorbance at 620-655 nm.
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o The EC50 values were calculated from the dose-response curves using non-linear
regression analysis.

3.3. In Vivo Anti-Tumor Efficacy Study
o Objective: To evaluate the anti-tumor efficacy of HE-S2 in immunocompetent mouse models.

e Animal Model: Female C57BL/6 mice (for MC38 model) or BALB/c mice (for CT26 model), 6-
8 weeks old.

e Tumor Implantation:

o MC38 or CT26 colon carcinoma cells (5 x 1075 cells in 100 pL PBS) were injected
subcutaneously into the right flank of the mice.

o Tumors were allowed to grow to an average volume of 100-150 mma3,.
e Treatment:
o Mice were randomized into treatment groups (n=8 per group).

o HE-S2 (10 mg/kg) or vehicle control (PBS) was administered intravenously twice weekly
for two weeks.

o Efficacy Assessment:

o Tumor volume was measured twice weekly using calipers and calculated using the
formula: (length x width?)/2.

o Body weight was monitored as an indicator of toxicity.
o Tumor growth inhibition (TGI) was calculated at the end of the study.

o Mice with no palpable tumors at the end of the study were recorded as complete
responders.

Mandatory Visualizations
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HE-S2 Dual Mechanism of Action
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Caption: Dual mechanism of HE-S2: PD-1/PD-L1 blockade and TLR7/8 activation.
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In Vivo Efficacy Study Workflow
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Caption: Workflow for assessing the in vivo anti-tumor efficacy of HE-S2.

Logical Framework for HE-S2 Preclinical Evaluation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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